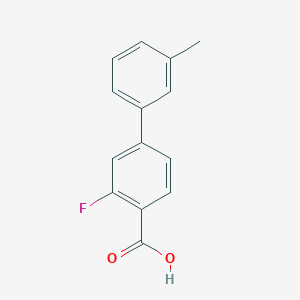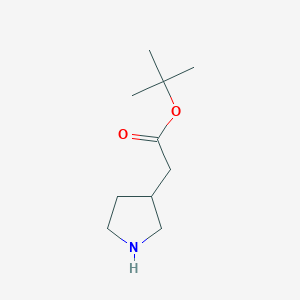
Pyrrolidin-3-YL-acetic acid tert-butyl ester
Descripción general
Descripción
Pyrrolidin-3-YL-acetic acid tert-butyl ester is a chemical compound with the molecular formula C10H19NO2 . It has a molecular weight of 185.27 g/mol . The compound is a yellow liquid .
Molecular Structure Analysis
The InChI code for Pyrrolidin-3-YL-acetic acid tert-butyl ester is1S/C10H19NO2/c1-10(2,3)13-9(12)6-8-4-5-11-7-8/h8,11H,4-7H2,1-3H3 . This indicates that the compound contains 10 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . Physical And Chemical Properties Analysis
Pyrrolidin-3-YL-acetic acid tert-butyl ester is a yellow liquid . It has a molecular weight of 185.26 g/mol and a density of 0.965 g/cm3 . The boiling point is 238.1°C at 760 mmHg .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Drug Design and Synthesis
Pyrrolidin-3-YL-acetic acid tert-butyl ester serves as a versatile scaffold in drug discovery. Its pyrrolidine ring is a common feature in biologically active compounds due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and provide increased three-dimensional coverage . This compound can be used to synthesize novel drugs with target selectivity, particularly benefiting from the stereogenicity of carbons in the pyrrolidine ring which can lead to different biological profiles based on the binding mode to enantioselective proteins .
Bioactive Compound Development
The pyrrolidine ring, part of the Pyrrolidin-3-YL-acetic acid tert-butyl ester structure, is widely used to obtain compounds for treating human diseases. Structure-activity relationship (SAR) studies have shown that modifications to the pyrrolidine ring can significantly impact the biological activity of compounds, making it a critical component in the development of bioactive molecules .
Pharmacophore Exploration
Due to the sp3-hybridization of the pyrrolidine ring, Pyrrolidin-3-YL-acetic acid tert-butyl ester can be used to explore pharmacophore space effectively. This exploration is crucial for identifying the essential features of a drug molecule that determine its biological activity .
Stereochemistry Research
The pyrrolidine ring’s non-planarity and potential for pseudorotation make Pyrrolidin-3-YL-acetic acid tert-butyl ester an interesting subject for stereochemistry research. Different stereoisomers and spatial orientations of substituents can be studied to understand their effects on drug efficacy and safety .
Targeted Protein Degradation
This compound is useful as a rigid linker in PROTAC (proteolysis targeting chimera) development. PROTACs are molecules designed to induce the degradation of specific proteins, and Pyrrolidin-3-YL-acetic acid tert-butyl ester can be a key component in creating these molecules for targeted protein degradation applications .
Chemical Conjugates for Drug Delivery
Pyrrolidin-3-YL-acetic acid tert-butyl ester can also be employed in the development of chemical conjugates. These conjugates can be used to deliver drugs to specific sites within the body, enhancing the efficacy and reducing the side effects of therapeutic agents .
Direcciones Futuras
While specific future directions for Pyrrolidin-3-YL-acetic acid tert-butyl ester are not available, the pyrrolidine scaffold is widely used in drug discovery for the treatment of human diseases . The design of new pyrrolidine compounds with different biological profiles continues to be a focus in medicinal chemistry .
Mecanismo De Acción
Target of Action
It is known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring, a five-membered nitrogen heterocycle, is a common feature in many biologically active compounds .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a stereo-specific manner, leading to changes in the target’s function.
Biochemical Pathways
Pyrrolidine derivatives have been reported to influence various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 18526 g/mol , and it has a boiling point of 238.1°C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Given the broad biological activity of pyrrolidine derivatives , it is plausible that the compound could have diverse effects at the molecular and cellular levels.
Action Environment
It is known that the compound should be stored in a dry, sealed place , suggesting that moisture and air exposure could affect its stability.
Propiedades
IUPAC Name |
tert-butyl 2-pyrrolidin-3-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)6-8-4-5-11-7-8/h8,11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIYBQSFAAAGKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693620 | |
| Record name | tert-Butyl (pyrrolidin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidin-3-YL-acetic acid tert-butyl ester | |
CAS RN |
783301-96-2 | |
| Record name | tert-Butyl (pyrrolidin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



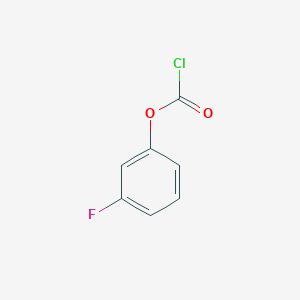
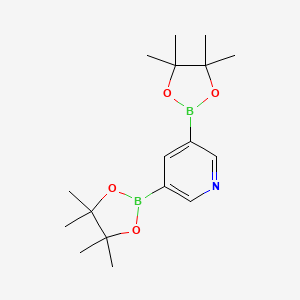
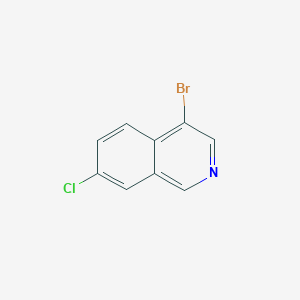

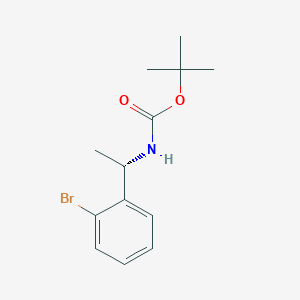
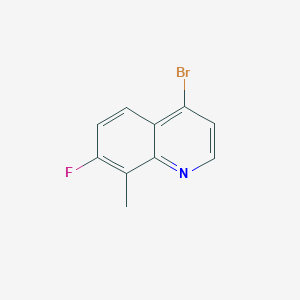
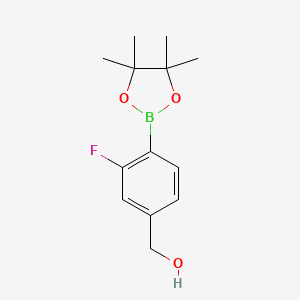
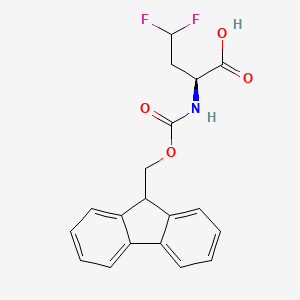

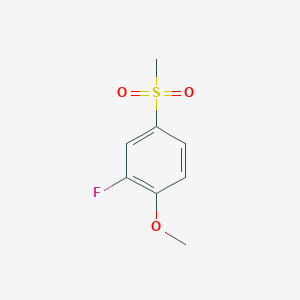


![3,4'-Difluoro-3'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1440899.png)
